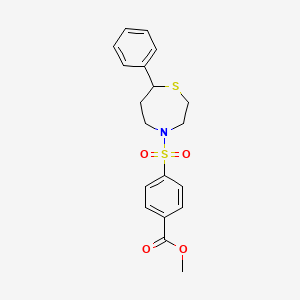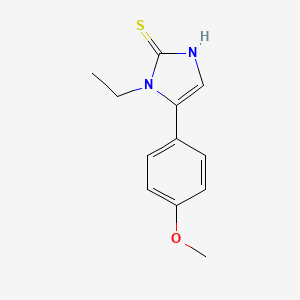
3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds related to "3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one" typically involves complex reactions including condensation, fluorination, and nucleophilic substitution. For instance, the synthesis of similar fluorophenyl piperazine derivatives often entails electrophilic fluorination or palladium-catalyzed cross-couplings (Eskola et al., 2002), highlighting the multifaceted approaches required for constructing such molecules.
Molecular Structure Analysis
The molecular structure of compounds analogous to our compound of interest is characterized by intricate arrangements and interactions. X-ray diffraction studies reveal detailed crystalline structures, showcasing the spatial configuration and atomic connectivity within these molecules. Such studies often illuminate the presence of weak intermolecular interactions and aromatic π–π stacking, which are pivotal for the three-dimensional architecture of these compounds (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactivity and properties of similar compounds involve a range of reactions, including nucleophilic substitution and fluorination. These reactions not only underscore the synthetic versatility of these molecules but also their potential as intermediates for further chemical transformations. The introduction of fluorine atoms, in particular, is a key modification that can dramatically influence the chemical behavior and molecular interactions of these compounds, as seen in various fluorophenyl derivatives (Mishra & Chundawat, 2019).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. Studies on related molecules often emphasize the significance of crystallographic analysis in determining the stability and solubility characteristics, which are essential for their potential applications in various fields (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties of fluorophenyl piperazine derivatives are marked by their interactions with biological systems, evident in their binding affinity to certain receptors and their antimicrobial activity. These interactions are a testament to the compound's potential in therapeutic applications, underscoring the importance of chemical modifications in tuning the biological activity of such molecules (Patel et al., 2012).
Applications De Recherche Scientifique
Pharmacophoric Groups in Antipsychotic Agents
Research into arylcycloalkylamines, such as phenylpiperidines and piperazines, has shown that arylalkyl substituents improve the potency and selectivity of binding affinity at D(2)-like receptors, important in the development of antipsychotic agents. The composite structure of these compounds, including fluorobutyrophenones and azaindoles, contributes to their selectivity and potency, suggesting their potential in designing more effective treatments for psychiatric disorders (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in drugs across various therapeutic categories including antipsychotics, antidepressants, anticancer, and anti-inflammatory agents. Modifying the substitution pattern on the piperazine nucleus significantly alters the medicinal potential of the resultant molecules, demonstrating the versatility of piperazine as a pharmacophore (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine-based molecules have been identified as potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of these compounds, indicating their promise in developing new anti-TB medications (Girase et al., 2020).
Piperazine and Morpholine in Medicinal Chemistry
Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. Recent developments in synthesis methods for these derivatives reveal their significant role in medicinal chemistry, underscoring the ongoing research into their therapeutic potential (Mohammed et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues . This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its disruption can lead to the accumulation of misfolded proteins, triggering cellular stress responses . On the other hand, the NF-kB pathway plays a key role in regulating the immune response to infection .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Propriétés
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-2-3-16-12-18(25)24(14-21-16)13-19(26)23-10-8-22(9-11-23)17-6-4-15(20)5-7-17/h4-7,12,14H,2-3,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZXDUVPNBWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)
![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)


![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)
![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)
![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)